IMAC2 Hydrochloride

Description

BenchChem offers high-quality IMAC2 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about IMAC2 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

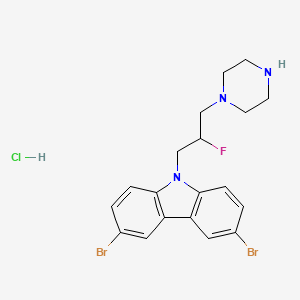

C19H21Br2ClFN3 |

|---|---|

Molecular Weight |

505.6 g/mol |

IUPAC Name |

3,6-dibromo-9-(2-fluoro-3-piperazin-1-ylpropyl)carbazole;hydrochloride |

InChI |

InChI=1S/C19H20Br2FN3.ClH/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)25(18)12-15(22)11-24-7-5-23-6-8-24;/h1-4,9-10,15,23H,5-8,11-12H2;1H |

InChI Key |

KYXZAXCKUURKQY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of IMAC2 Hydrochloride in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of IMAC2 Hydrochloride, a potent inhibitor of the mitochondrial apoptosis-induced channel (MAC), in the context of apoptosis. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer biology.

Introduction to IMAC2 Hydrochloride and Apoptosis

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or cancerous cells.[1][2] This process is tightly regulated by a complex network of signaling pathways, broadly categorized into the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[1][2][3] The intrinsic pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which control mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of pro-apoptotic factors like cytochrome c.[4][5]

IMAC2 Hydrochloride has been identified as a specific inhibitor of the mitochondrial apoptosis-induced channel (MAC), a key component of the intrinsic apoptotic machinery. Its action interrupts the cascade of events leading to cell death, making it a valuable tool for studying apoptosis and a potential therapeutic agent for diseases characterized by excessive apoptosis.

Core Mechanism of Action of IMAC2 Hydrochloride

IMAC2 Hydrochloride exerts its anti-apoptotic effects by directly targeting and inhibiting the mitochondrial apoptosis-induced channel (MAC). The MAC is a large conductance channel that forms in the outer mitochondrial membrane during the early stages of apoptosis and is believed to be composed of pro-apoptotic Bcl-2 family proteins such as Bax and Bak. The formation and opening of this channel are critical for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

By inhibiting the MAC, IMAC2 Hydrochloride effectively blocks the mitochondrial pathway of apoptosis at a crucial step. This inhibition prevents the release of cytochrome c, a key event that triggers the activation of a cascade of caspases, the executioners of apoptosis.[3] Specifically, IMAC2 has been shown to inhibit the release of cytochrome c that is induced by the activation of Bax by the pro-apoptotic protein Bid.

The signaling pathway illustrating the inhibitory action of IMAC2 Hydrochloride is depicted below:

Caption: Signaling pathway of IMAC2 Hydrochloride in apoptosis inhibition.

Quantitative Data

The inhibitory potency of IMAC2 Hydrochloride has been quantified through in vitro assays. A summary of the available data is presented in the table below.

| Target/Process | Inhibitory Concentration (IC50) | Cell Line/System |

| Mitochondrial Apoptosis-induced Channel (MAC) | 28 nM | Not specified |

| Bid-induced Bax activation and Cytochrome c release | 0.68 µM | Not specified |

| Staurosporine (STS)-induced apoptosis | >50% reduction | FL5.12 cells |

Experimental Protocols

Detailed experimental protocols for the specific studies on IMAC2 Hydrochloride are not publicly available. However, this section outlines representative methodologies that are commonly employed to assess the mechanism of action of apoptosis inhibitors like IMAC2.

Cell Viability and Apoptosis Assay

This workflow describes a general procedure to evaluate the effect of a compound on apoptosis.

Caption: General experimental workflow for assessing apoptosis.

Methodology:

-

Cell Culture: Plate cells (e.g., FL5.12) in appropriate culture medium and allow them to adhere or stabilize overnight.

-

Treatment: Treat the cells with a known apoptosis-inducing agent (e.g., staurosporine) in the presence or absence of varying concentrations of IMAC2 Hydrochloride. Include vehicle-treated cells as a negative control.

-

Incubation: Incubate the treated cells for a predetermined period (e.g., 4-24 hours) to allow for the induction of apoptosis.

-

Apoptosis Assessment:

-

Cell Viability Assay (e.g., MTT): Measure the metabolic activity of the cells, which correlates with cell viability.

-

Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

-

Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., caspase-3 and -7) using a luminogenic or fluorogenic substrate.

-

-

Data Analysis: Determine the IC50 value of IMAC2 Hydrochloride for the inhibition of apoptosis and perform statistical analysis to assess the significance of the results.

Cytochrome c Release Assay

This protocol outlines the steps to specifically measure the release of cytochrome c from the mitochondria.

Methodology:

-

Cell Treatment and Harvesting: Treat cells with the apoptosis inducer (e.g., recombinant Bid) and IMAC2 Hydrochloride as described above. After incubation, harvest the cells.

-

Cell Fractionation:

-

Lyse the cells using a digitonin-based buffer that selectively permeabilizes the plasma membrane while leaving the mitochondrial membranes intact.

-

Centrifuge the lysate to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet).

-

-

Western Blot Analysis:

-

Resolve the proteins in the cytosolic and mitochondrial fractions by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for cytochrome c.

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

-

Visualize the protein bands using a chemiluminescent substrate.

-

-

Quantification: Quantify the intensity of the cytochrome c bands in the cytosolic fractions to determine the extent of its release from the mitochondria.

Conclusion

IMAC2 Hydrochloride is a specific and potent inhibitor of the mitochondrial apoptosis-induced channel (MAC). Its mechanism of action involves the direct inhibition of this channel, thereby preventing the release of cytochrome c from the mitochondria and blocking the intrinsic pathway of apoptosis. This makes IMAC2 Hydrochloride a valuable research tool for elucidating the molecular mechanisms of apoptosis and a potential starting point for the development of novel therapeutics for diseases associated with dysregulated apoptosis. Further preclinical and clinical studies are warranted to explore its full therapeutic potential.[4][6]

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Role of IMAC2 Hydrochloride in Preventing Cytochrome C Release: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of IMAC2 Hydrochloride, a potent inhibitor of the mitochondrial apoptosis-induced channel (MAC), and its critical role in the regulation of cytochrome c release, a key event in the intrinsic pathway of apoptosis. This document is intended for researchers, scientists, and drug development professionals engaged in the study of apoptosis and the discovery of novel therapeutic agents.

Executive Summary

IMAC2 Hydrochloride is a small molecule inhibitor that demonstrates high efficacy in preventing apoptosis by directly targeting the Mitochondrial Apoptosis-Induced Channel (MAC). The formation of MAC is a pivotal and irreversible step in the intrinsic apoptotic cascade, leading to the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic factors, most notably cytochrome c. IMAC2 Hydrochloride exerts its anti-apoptotic effects by inhibiting the oligomerization of the pro-apoptotic proteins Bax and Bak, which are essential for the formation of a functional MAC. This blockade of cytochrome c release effectively halts the downstream activation of caspases and preserves cellular integrity.

The Intrinsic Pathway of Apoptosis and the Central Role of Mitochondria

The intrinsic, or mitochondrial, pathway of apoptosis is a critical process in cellular homeostasis and is triggered by a variety of intracellular stresses, including DNA damage, growth factor withdrawal, and oxidative stress. A central event in this pathway is the permeabilization of the outer mitochondrial membrane (MOMP), which is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes pro-apoptotic members such as Bax and Bak, and anti-apoptotic members like Bcl-2 and Bcl-xL.

Under apoptotic stimuli, Bax and Bak undergo a conformational change, leading to their insertion into the outer mitochondrial membrane and subsequent oligomerization to form the MAC. The MAC acts as a pore, allowing for the release of intermembrane space proteins, including cytochrome c, into the cytosol. Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), initiating the formation of the apoptosome. This complex then recruits and activates caspase-9, which in turn activates effector caspases, such as caspase-3, leading to the execution phase of apoptosis.

IMAC2 Hydrochloride: A Potent Inhibitor of the Mitochondrial Apoptosis-Induced Channel (MAC)

IMAC2 Hydrochloride has been identified as a potent inhibitor of MAC. Its mechanism of action is centered on the prevention of Bax and Bak oligomerization within the outer mitochondrial membrane. By interfering with this crucial step, IMAC2 Hydrochloride effectively prevents the formation of the MAC pore, thereby inhibiting the release of cytochrome c into the cytosol.

DOT Diagram of the Intrinsic Apoptotic Pathway and the Point of Intervention by IMAC2 Hydrochloride:

An In-depth Technical Guide to the Discovery and Synthesis of IMAC2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of IMAC2 Hydrochloride, a potent inhibitor of the mitochondrial apoptosis-induced channel (MAC). The information is compiled from seminal research articles and is intended to serve as a valuable resource for professionals in the fields of drug discovery and apoptosis research.

Discovery and Core Properties

IMAC2, chemically known as 3,6-Dibromo-9-[2-fluoro-3-(1-piperazinyl)propyl]-9H-carbazole, and its dihydrochloride salt, IMAC2 Hydrochloride, were first described as part of a series of 3,6-dibromocarbazole piperazine derivatives developed as inhibitors of cytochrome c release.[1] These compounds were identified as potent modulators of apoptosis, a programmed cell death pathway crucial in both physiological and pathological processes.

IMAC2 Hydrochloride is a potent inhibitor of the mitochondrial apoptosis-induced channel (MAC), with an IC50 of 28 nM.[1][2] By inhibiting MAC, IMAC2 prevents the release of cytochrome c from the mitochondria into the cytoplasm, a critical step in the intrinsic apoptosis pathway. This anti-apoptotic effect has been demonstrated in various cell-based assays.[2][3]

Quantitative Data Summary

The key quantitative data for IMAC2 and its hydrochloride salt are summarized in the table below for easy reference and comparison.

| Property | IMAC2 (Free Base) | IMAC2 Hydrochloride | Reference(s) |

| Chemical Name | 3,6-Dibromo-9-[2-fluoro-3-(1-piperazinyl)propyl]-9H-carbazole | 3,6-Dibromo-9-[2-fluoro-3-(1-piperazinyl)propyl]-9H-carbazole dihydrochloride | [1] |

| Molecular Formula | C19H20Br2FN3 | C19H20Br2FN3.2HCl | [1] |

| Molecular Weight | 469.19 g/mol | 542.11 g/mol | [1] |

| CAS Number | 335166-36-4 | 335166-00-2 | [1] |

| Purity | >98% | ≥98% | [1] |

| IC50 (MAC Inhibition) | Not specified | 28 nM | [1][2] |

| IC50 (Cytochrome c release) | Not specified | 0.68 µM | [1] |

| Solubility | Limited | Soluble to 5 mM in DMSO | [1] |

Signaling Pathway and Mechanism of Action

IMAC2 Hydrochloride exerts its anti-apoptotic effects by directly targeting the intrinsic apoptosis pathway. This pathway is initiated by various intracellular stresses, leading to the activation of pro-apoptotic proteins like Bax and Bak. These proteins oligomerize on the outer mitochondrial membrane, forming the mitochondrial apoptosis-induced channel (MAC). The formation of MAC leads to the release of cytochrome c into the cytosol, which then triggers a cascade of caspase activation, ultimately leading to cell death. IMAC2 inhibits the formation or function of MAC, thereby blocking cytochrome c release and halting the apoptotic process.

Caption: Signaling pathway of intrinsic apoptosis and the inhibitory action of IMAC2.

Synthesis of IMAC2 Hydrochloride

The synthesis of IMAC2 Hydrochloride involves a multi-step process starting from 3,6-dibromo-9H-carbazole. While the seminal paper by Bombrun et al. (2003) outlines the synthesis of this class of compounds, the detailed, step-by-step protocol for IMAC2 specifically is not fully provided in publicly accessible literature. However, a general synthetic workflow can be inferred. The key steps typically involve the N-alkylation of the carbazole core, followed by the introduction of the piperazine moiety and subsequent salt formation.

Caption: General experimental workflow for the synthesis of IMAC2 Hydrochloride.

Experimental Protocols

Representative Synthesis of a 3,6-Dibromocarbazole Piperazine Derivative

The following is a representative protocol for the N-alkylation of 3,6-dibromo-9H-carbazole, a key step in the synthesis of IMAC2 and its analogs. This protocol is adapted from procedures for similar compounds.

Objective: To synthesize an N-alkylated 3,6-dibromocarbazole intermediate.

Materials:

-

3,6-Dibromo-9H-carbazole

-

An appropriate alkylating agent (e.g., 1-bromo-3-chloropropane)

-

Potassium hydroxide (KOH)

-

Dimethylformamide (DMF)

-

Water

-

Dichloromethane (DCM)

-

Ethanol (EtOH)

Procedure:

-

A solution of potassium hydroxide is prepared in a suitable solvent.

-

3,6-Dibromo-9H-carbazole is added to the solution and stirred.

-

A solution of the alkylating agent in DMF is added dropwise with stirring.

-

The reaction mixture is stirred at room temperature for several hours (e.g., 12 hours).

-

The mixture is then poured into water, leading to the formation of a precipitate.

-

The precipitate is filtered off and washed with cold water.

-

The crude product is recrystallized from a suitable solvent system (e.g., dichloromethane and ethanol) to yield the purified N-alkylated 3,6-dibromocarbazole.[4]

Note: The subsequent steps would involve the substitution of the terminal halogen with piperazine and finally, the formation of the hydrochloride salt by treating the free base with hydrochloric acid in a suitable solvent.

Cytochrome c Release Assay

This protocol provides a general method for assessing the release of cytochrome c from isolated mitochondria, a key assay to evaluate the activity of compounds like IMAC2.

Objective: To determine the effect of IMAC2 on cytochrome c release from mitochondria.

Materials:

-

Isolated mitochondria

-

Recombinant pro-apoptotic protein (e.g., t-Bid)

-

IMAC2 Hydrochloride

-

Reaction Buffer (containing mannitol, sucrose, HEPES-KOH, KCl, MgCl2, EDTA, EGTA)

-

Centrifuge

-

SDS-PAGE gels

-

Anti-cytochrome c antibody

-

Western blotting apparatus and reagents

Procedure:

-

Mitochondria are isolated from a suitable cell line or tissue.

-

The isolated mitochondria are incubated with the pro-apoptotic stimulus (e.g., t-Bid) in the presence or absence of IMAC2 Hydrochloride at various concentrations.[3]

-

The incubation is carried out at 30°C for a specified duration (e.g., 30 minutes).[5]

-

Following incubation, the samples are centrifuged at high speed to pellet the mitochondria.[5]

-

The supernatant (cytosolic fraction) is carefully collected.

-

The mitochondrial pellet is lysed to release the remaining proteins.

-

Both the supernatant and the pellet fractions are analyzed by SDS-PAGE and Western blotting using an anti-cytochrome c antibody.[5]

-

The amount of cytochrome c in the supernatant is quantified to determine the extent of release and the inhibitory effect of IMAC2.

Conclusion

IMAC2 Hydrochloride is a significant research tool for studying the mechanisms of apoptosis. Its potent and specific inhibition of the mitochondrial apoptosis-induced channel provides a valuable means to modulate programmed cell death. The information provided in this technical guide, including the quantitative data, signaling pathway, and experimental protocols, serves as a foundational resource for researchers aiming to utilize or further investigate this compound in the context of apoptosis-related diseases and drug development. Further research to elucidate the detailed synthetic route and to explore the full therapeutic potential of IMAC2 Hydrochloride is warranted.

References

chemical and physical properties of IMAC2 Hydrochloride

This technical guide provides a comprehensive overview of the chemical and physical properties, mechanism of action, and available experimental data for IMAC2 Hydrochloride, a potent inhibitor of the mitochondrial apoptosis-induced channel (MAC). This document is intended for researchers, scientists, and drug development professionals working in the fields of apoptosis, cancer biology, and pharmacology.

Core Properties of IMAC2 Hydrochloride

IMAC2 Hydrochloride is a small molecule inhibitor that has been identified as a key tool for studying the intrinsic pathway of apoptosis. Its primary function is the inhibition of the MAC, a critical step in the release of cytochrome c from the mitochondria, which subsequently triggers the caspase cascade and programmed cell death.

Chemical and Physical Properties

While exhaustive experimental data on all physical properties of IMAC2 Hydrochloride are not publicly available, the following tables summarize the known chemical and physical characteristics.

| Chemical Properties | |

| IUPAC Name | 3,6-dibromo-9-[2-fluoro-3-(piperazin-1-yl)propyl]-9H-carbazole;dihydrochloride |

| CAS Number | 335166-00-2[1] |

| Molecular Formula | C₁₉H₂₀Br₂FN₃·2HCl |

| Molecular Weight | 542.11 g/mol [2] |

| Purity | ≥98% |

| Physical Properties | |

| Solubility | Soluble to 5 mM in DMSO |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[2] |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

Biological Activity

IMAC2 Hydrochloride is a highly potent inhibitor of the MAC. Its biological activity has been characterized by the following parameters:

| Biological Activity | |

| IC₅₀ | 28 nM[3][4] |

| LD₅₀ | 15000 nM[3][4] |

| Mechanism of Action | Inhibitor of the mitochondrial apoptosis-induced channel (MAC), blocking cytochrome c release.[3][4] |

Mechanism of Action and Signaling Pathway

IMAC2 Hydrochloride exerts its anti-apoptotic effects by directly targeting the mitochondrial apoptosis-induced channel (MAC). The formation of MAC is a pivotal event in the intrinsic pathway of apoptosis, regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax and Bak form the MAC on the outer mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytosol.[5][6] Anti-apoptotic proteins such as Bcl-2 and Bcl-xL prevent the formation of MAC.[5]

IMAC2 Hydrochloride inhibits the activity of the MAC, thereby preventing the release of cytochrome c and the subsequent activation of the apoptotic cascade.

Experimental Protocols

Detailed, step-by-step experimental protocols for the use of IMAC2 Hydrochloride are not extensively documented in publicly available literature. However, based on its known in vitro activity, a general workflow for assessing its anti-apoptotic effects can be outlined.

In Vitro Experimental Workflow

A typical in vitro experiment would involve treating a relevant cell line with an apoptotic stimulus in the presence and absence of IMAC2 Hydrochloride and then assessing the extent of apoptosis.

Conclusion

IMAC2 Hydrochloride is a valuable research tool for investigating the intrinsic apoptotic pathway. Its high potency and specific mechanism of action as a MAC inhibitor make it suitable for a range of in vitro studies aimed at understanding and modulating programmed cell death. Further research is required to fully elucidate its complete physicochemical profile and to establish standardized in vivo experimental protocols.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. iMAC2 hydrochloride | TargetMol [targetmol.com]

- 3. iMAC2 Datasheet DC Chemicals [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mitochondrial apoptosis-induced channel - Wikipedia [en.wikipedia.org]

- 6. Mitochondrial Apoptosis-Induced Channel (MAC) Function Triggers a Bax/Bak-Dependent Bystander Effect - PMC [pmc.ncbi.nlm.nih.gov]

IMAC2 Hydrochloride: A Technical Guide to the Inhibition of Mitochondrial Apoptosis-Induced Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IMAC2 Hydrochloride is a potent, small-molecule inhibitor of the mitochondrial apoptosis-induced channel (MAC), a key regulator of the intrinsic apoptotic pathway. By directly targeting and blocking the MAC, IMAC2 Hydrochloride effectively prevents the release of cytochrome c from the mitochondria, a critical step in the cascade of events leading to programmed cell death. This technical guide provides an in-depth overview of IMAC2 Hydrochloride, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its use, and a visual representation of the signaling pathways involved. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of IMAC2 Hydrochloride as a potential therapeutic agent for apoptosis-related diseases.

Introduction to the Mitochondrial Apoptosis-Induced Channel (MAC)

The intrinsic pathway of apoptosis is tightly regulated at the level of the mitochondria. A pivotal event in this pathway is the formation of the mitochondrial apoptosis-induced channel (MAC) in the outer mitochondrial membrane.[1] The MAC is a high-conductance channel that serves as a conduit for the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.[2]

The formation and opening of the MAC are considered a point of no return in the apoptotic process. Once in the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), leading to the assembly of the apoptosome and the subsequent activation of caspase-9 and downstream executioner caspases, ultimately resulting in cell death.[3] The pro-apoptotic Bcl-2 family proteins, Bax and Bak, are essential for the formation of the MAC.[1][4]

Given its central role in committing a cell to apoptosis, the MAC represents a prime therapeutic target for conditions characterized by excessive or unwanted cell death, such as neurodegenerative diseases and ischemic injuries.

IMAC2 Hydrochloride: A Potent MAC Inhibitor

IMAC2 Hydrochloride is a synthetic, small-molecule compound identified as a potent inhibitor of the MAC.[5][6] It belongs to a class of 3,6-dibromocarbazole piperazine derivatives that were first described as modulators of cytochrome c release.[5]

Mechanism of Action

IMAC2 Hydrochloride exerts its anti-apoptotic effects by directly interacting with and blocking the MAC.[6] This inhibition prevents the permeabilization of the outer mitochondrial membrane, thereby blocking the release of cytochrome c into the cytosol.[5][6] By halting this critical step, IMAC2 Hydrochloride effectively suppresses the downstream activation of the caspase cascade and prevents the execution of the apoptotic program.

The inhibitory action of IMAC2 Hydrochloride is directly linked to the suppression of Bax/Bak oligomerization, which is a prerequisite for MAC formation.[7]

Quantitative Data

The inhibitory potency of IMAC2 Hydrochloride has been quantified in various assays. The following tables summarize the key quantitative data available.

| Parameter | Value | Reference |

| IC50 (MAC Inhibition) | 28 nM | [5][6] |

| LD50 | 15000 nM | [5] |

| IC50 (STS-induced Apoptosis in FL5.12 cells) | 2.5 µM | [7] |

Table 1: In Vitro Potency of IMAC2 Hydrochloride.

| Cell Line | Apoptotic Stimulus | IMAC2 Concentration | Effect | Reference |

| FL5.12 | Staurosporine (0.5 µM) | 5 µM | >50% reduction in apoptosis after 12 hours | [7] |

| FL5.12 | IL-3 Deprivation | Not specified | Blockade of cytochrome c release | [6] |

Table 2: Cellular Activity of IMAC2 Hydrochloride.

Signaling Pathways and Experimental Workflows

Mitochondrial Apoptosis Signaling Pathway

The following diagram illustrates the central role of the MAC in the intrinsic apoptotic pathway and the point of intervention for IMAC2 Hydrochloride.

Caption: Mitochondrial apoptosis pathway and IMAC2 inhibition.

Experimental Workflow: Assessing IMAC2 Hydrochloride Efficacy

The following diagram outlines a typical experimental workflow to evaluate the efficacy of IMAC2 Hydrochloride in inhibiting apoptosis.

Caption: Workflow for evaluating IMAC2 Hydrochloride.

Experimental Protocols

The following are detailed protocols for key experiments to assess the activity of IMAC2 Hydrochloride.

Cell Culture and Induction of Apoptosis in FL5.12 Cells

-

Cell Culture:

-

Maintain murine pro-B lymphocytic FL5.12 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 500 pg/ml recombinant murine interleukin-3 (IL-3).

-

Culture cells at 37°C in a humidified atmosphere of 5% CO2.

-

-

Induction of Apoptosis:

-

IL-3 Deprivation: To induce apoptosis, wash the FL5.12 cells three times with IL-3-free medium and resuspend them in the same medium.

-

Staurosporine Treatment: Alternatively, treat the cells with a final concentration of 0.5 µM staurosporine in complete culture medium.[7] General protocols suggest an incubation time of 1-6 hours, although for some cell lines, 12 hours or more may be necessary.[1][4]

-

Treatment with IMAC2 Hydrochloride

-

Stock Solution Preparation:

-

Prepare a stock solution of IMAC2 Hydrochloride in dimethyl sulfoxide (DMSO). For example, a 1 mg/ml stock can be prepared and stored in single-use aliquots at -20°C, protected from light.[1]

-

Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.

-

-

Treatment Protocol:

-

Pre-incubate the FL5.12 cells with the desired concentrations of IMAC2 Hydrochloride (e.g., 0-10 µM) for 1 hour before inducing apoptosis.[7]

-

A vehicle control (DMSO) should be run in parallel.

-

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

-

Cell Harvesting and Staining:

-

After the desired incubation period (e.g., 12 hours), harvest the cells by centrifugation.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

-

Quantify the percentage of apoptotic cells in each treatment group.

-

Cytochrome c Release Assay by Western Blot

-

Cell Fractionation:

-

Following treatment, harvest the cells and wash them with ice-cold PBS.

-

Perform subcellular fractionation to separate the cytosolic and mitochondrial fractions using a commercially available kit or a standard dounce homogenization protocol.

-

-

Western Blot Analysis:

-

Determine the protein concentration of the cytosolic fractions.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then probe with a primary antibody specific for cytochrome c.

-

Use an antibody against a cytosolic marker (e.g., GAPDH) as a loading control and an antibody against a mitochondrial marker (e.g., COX IV) to assess the purity of the cytosolic fraction.

-

Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.

-

An increase in the cytochrome c signal in the cytosolic fraction of apoptotic cells compared to control cells indicates cytochrome c release, which should be inhibited by IMAC2 Hydrochloride treatment.

-

Conclusion

IMAC2 Hydrochloride is a valuable research tool for studying the intricacies of mitochondrial-mediated apoptosis. Its high potency and specific mechanism of action make it an excellent candidate for further investigation in preclinical models of diseases where apoptosis plays a detrimental role. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of MAC inhibition with IMAC2 Hydrochloride.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. researchgate.net [researchgate.net]

- 3. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. bdbiosciences.com [bdbiosciences.com]

- 5. 3,6-dibromocarbazole piperazine derivatives of 2-propanol as first inhibitors of cytochrome c release via Bax channel modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MAC inhibitors suppress mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Role of IMAC2 Hydrochloride in the Intrinsic Apoptosis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intrinsic apoptosis pathway, a critical process in cellular homeostasis and disease, is tightly regulated by a host of intracellular signals culminating in mitochondrial outer membrane permeabilization (MOMP). A key event in this cascade is the formation of the mitochondrial apoptosis-induced channel (MAC), which facilitates the release of pro-apoptotic factors, most notably cytochrome c. This technical guide delves into the role of IMAC2 Hydrochloride, a potent small molecule inhibitor of MAC. By preventing the release of cytochrome c, IMAC2 Hydrochloride exhibits significant anti-apoptotic effects, making it a valuable tool for research and a potential therapeutic agent in diseases characterized by excessive apoptosis. This document provides an in-depth overview of the mechanism of action of IMAC2 Hydrochloride, detailed experimental protocols for its characterization, and a summary of its quantitative effects on the intrinsic apoptosis pathway.

Introduction to the Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is initiated by a wide array of intracellular stresses, including DNA damage, growth factor deprivation, and cytotoxic agents. These stress signals converge on the B-cell lymphoma 2 (Bcl-2) family of proteins, which act as the primary regulators of this pathway. The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of this family determines the cell's fate.

Upon activation, pro-apoptotic proteins like Bax and Bak oligomerize in the outer mitochondrial membrane, leading to the formation of the mitochondrial apoptosis-induced channel (MAC)[1]. The formation of MAC is a point of no return, as it allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. Cytosolic cytochrome c binds to apoptotic protease-activating factor 1 (Apaf-1), triggering the assembly of the apoptosome. This complex then recruits and activates pro-caspase-9, which in turn activates effector caspases such as caspase-3 and caspase-7, leading to the execution phase of apoptosis.

IMAC2 Hydrochloride: A Potent Inhibitor of the Mitochondrial Apoptosis-Induced Channel (MAC)

IMAC2 Hydrochloride is a small molecule inhibitor that directly targets the mitochondrial apoptosis-induced channel (MAC)[2][3]. By inhibiting MAC, IMAC2 Hydrochloride effectively blocks a critical step in the intrinsic apoptosis pathway: the release of cytochrome c from the mitochondria[2][3]. This action prevents the subsequent activation of the caspase cascade and ultimately suppresses apoptosis.

Mechanism of Action

IMAC2 Hydrochloride is believed to exert its anti-apoptotic effects by preventing the oligomerization of Bax and Bak proteins in the mitochondrial outer membrane, or by disassembling pre-formed MACs[4][5]. This inhibition of MAC formation or function directly prevents the permeabilization of the outer mitochondrial membrane, thereby retaining cytochrome c within the intermembrane space.

Quantitative Data on the Efficacy of IMAC2 Hydrochloride

The inhibitory effects of IMAC2 Hydrochloride on key events in the intrinsic apoptosis pathway have been quantified in various in vitro assays. The following tables summarize the available data.

| Parameter | Value | Cell Line/System | Reference |

| MAC Inhibition (IC50) | 28 nM | Isolated Mitochondria | [2][3] |

| Inhibition of Bid-induced Cytochrome c Release (IC50) | 0.68 µM | Isolated Mitochondria | [2] |

| Reduction of Staurosporine-induced Apoptosis | >50% at 5 µM | FL5.12 cells | [2][3] |

Experimental Protocols for Investigating IMAC2 Hydrochloride

This section provides detailed methodologies for key experiments to assess the role of IMAC2 Hydrochloride in the intrinsic apoptosis pathway.

Mitochondrial Apoptosis-Induced Channel (MAC) Inhibition Assay

This assay directly measures the ability of IMAC2 Hydrochloride to inhibit the activity of the MAC.

-

Principle: MAC activity is reconstituted in proteoliposomes containing mitochondrial outer membranes from apoptotic cells. The ionic current through individual channels is measured using patch-clamp electrophysiology.

-

Protocol:

-

Induce apoptosis in a suitable cell line (e.g., FL5.12 cells) by growth factor withdrawal or treatment with an apoptotic stimulus (e.g., staurosporine).

-

Isolate mitochondria from apoptotic cells by differential centrifugation.

-

Prepare proteoliposomes by incorporating the mitochondrial outer membrane fraction.

-

Perform patch-clamp recordings on the proteoliposomes to measure single-channel currents characteristic of MAC.

-

Apply varying concentrations of IMAC2 Hydrochloride to the bath solution and record the effect on MAC activity.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cytochrome c Release Assay

This assay quantifies the release of cytochrome c from mitochondria into the cytosol.

-

Principle: Cells are treated with an apoptotic stimulus in the presence or absence of IMAC2 Hydrochloride. The subcellular localization of cytochrome c is then determined by immunofluorescence microscopy or flow cytometry.

-

Protocol (Immunofluorescence):

-

Seed cells on coverslips and allow them to adhere.

-

Treat cells with an apoptotic inducer (e.g., staurosporine) with and without pre-incubation with IMAC2 Hydrochloride.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

-

Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with a primary antibody specific for cytochrome c.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the cells using a fluorescence microscope. In healthy cells, cytochrome c will show a punctate mitochondrial staining pattern, while in apoptotic cells, it will be diffused throughout the cytoplasm.

-

Quantify the percentage of cells with diffuse cytochrome c staining in each treatment group.

-

Caspase-3/7 Activity Assay

This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7.

-

Principle: A specific substrate for caspase-3 and -7 is added to cell lysates. Cleavage of the substrate by active caspases releases a fluorophore or chromophore, which can be quantified.

-

Protocol:

-

Plate cells in a multi-well plate and treat with an apoptotic inducer in the presence or absence of IMAC2 Hydrochloride.

-

Lyse the cells to release their contents.

-

Add a caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay) to the cell lysates.

-

Incubate at 37°C to allow for substrate cleavage.

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.

-

Calculate the fold-change in caspase-3/7 activity relative to untreated controls.

-

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay assesses the integrity of the mitochondrial membrane potential, which is often disrupted during apoptosis.

-

Principle: The fluorescent dye JC-1 is used to monitor mitochondrial health. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low membrane potential, JC-1 remains as monomers and emits green fluorescence.

-

Protocol:

-

Treat cells with an apoptotic inducer with and without IMAC2 Hydrochloride.

-

Incubate the cells with JC-1 dye.

-

Wash the cells to remove excess dye.

-

Analyze the cells by fluorescence microscopy or flow cytometry.

-

Determine the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

-

Western Blot Analysis of Bcl-2 Family Proteins

This technique is used to measure the levels of pro- and anti-apoptotic Bcl-2 family proteins.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the Bcl-2 family proteins of interest.

-

Protocol:

-

Prepare total protein lysates from cells treated with or without an apoptotic stimulus and IMAC2 Hydrochloride.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against Bcl-2, Bax, Bak, etc.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

-

Conclusion

IMAC2 Hydrochloride is a powerful and specific inhibitor of the mitochondrial apoptosis-induced channel, a key component of the intrinsic apoptosis pathway. Its ability to block cytochrome c release and subsequent caspase activation makes it an invaluable research tool for dissecting the molecular mechanisms of apoptosis. Furthermore, its potent anti-apoptotic activity suggests its potential for therapeutic development in conditions where excessive cell death is a contributing factor. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the effects of IMAC2 Hydrochloride and other potential modulators of the intrinsic apoptosis pathway.

References

- 1. Measuring mitochondrial function in intact cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iMAC2 | Additional Apoptosis-related Compounds: R&D Systems [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacological inhibition of Bax-induced cell death: Bax-inhibiting peptides and small compounds inhibiting Bax - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ebm-journal.org [ebm-journal.org]

Methodological & Application

Application Notes and Protocols for In Vitro Apoptosis Assays: Characterization of IMAC2 Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

IMAC2 Hydrochloride is a novel small molecule compound under investigation for its potential as a therapeutic agent. Preliminary studies suggest that IMAC2 Hydrochloride may exert its cytotoxic effects by inducing apoptosis, or programmed cell death. The induction of apoptosis is a key mechanism for many anti-cancer drugs. Therefore, a thorough in vitro characterization of the pro-apoptotic activity of IMAC2 Hydrochloride is essential for its development.

These application notes provide a comprehensive overview and detailed protocols for assessing the apoptotic effects of IMAC2 Hydrochloride in cultured cancer cells. The described assays will enable researchers to quantify apoptosis, elucidate the underlying signaling pathways, and determine the compound's potency. The key assays covered include:

-

Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assays: To measure the activation of key executioner caspases, which are central to the apoptotic process.

-

Western Blotting: To analyze changes in the expression levels of key apoptosis-regulating proteins.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described assays.

Table 1: Dose-Dependent Effect of IMAC2 Hydrochloride on Cell Viability

| Concentration of IMAC2 Hydrochloride (µM) | Cell Viability (%) | IC50 (µM) |

| 0 (Vehicle Control) | 100 ± 5.2 | |

| 0.1 | 95 ± 4.8 | |

| 1 | 78 ± 6.1 | |

| 10 | 52 ± 3.9 | |

| 50 | 25 ± 2.5 | |

| 100 | 12 ± 1.8 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Quantification of Apoptosis by Annexin V/PI Staining after Treatment with IMAC2 Hydrochloride

| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |

| Vehicle Control | 95 ± 2.1 | 3 ± 0.5 | 2 ± 0.3 |

| IMAC2 Hydrochloride (IC50 concentration) | 45 ± 3.5 | 35 ± 2.8 | 20 ± 1.9 |

| Positive Control (e.g., Staurosporine) | 30 ± 2.9 | 40 ± 3.1 | 30 ± 2.5 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Caspase-3/7 Activity in Response to IMAC2 Hydrochloride Treatment

| Treatment | Fold Increase in Caspase-3/7 Activity (vs. Vehicle Control) |

| Vehicle Control | 1.0 |

| IMAC2 Hydrochloride (IC50 concentration) | 4.5 ± 0.8 |

| Positive Control (e.g., Etoposide) | 6.2 ± 1.1 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 4: Relative Protein Expression Levels Determined by Western Blot Analysis

| Target Protein | Vehicle Control | IMAC2 Hydrochloride (IC50 concentration) |

| Pro-Caspase-3 | 1.0 | 0.4 ± 0.1 |

| Cleaved Caspase-3 | 1.0 | 5.2 ± 0.9 |

| PARP | 1.0 | 0.3 ± 0.05 |

| Cleaved PARP | 1.0 | 6.8 ± 1.2 |

| Bcl-2 | 1.0 | 0.5 ± 0.1 |

| Bax | 1.0 | 1.8 ± 0.3 |

| Loading Control (e.g., β-actin) | 1.0 | 1.0 |

Values represent the fold change in protein expression relative to the vehicle control after normalization to the loading control.

Experimental Protocols

Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry

This protocol allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.[1][2][3][4][5]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Treated and untreated cell cultures

-

Flow cytometer

Procedure:

-

Induce apoptosis in your target cells by treating them with various concentrations of IMAC2 Hydrochloride for a predetermined time. Include a vehicle-treated negative control and a positive control (e.g., staurosporine or etoposide).

-

Harvest the cells, including any floating cells from the supernatant, by centrifugation. For adherent cells, use a gentle dissociation reagent like trypsin.[6]

-

Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[3]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]

-

Add 400 µL of 1X Binding Buffer to each tube.[3]

-

Analyze the samples by flow cytometry within one hour.

Interpretation of Results:

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells[1]

-

Annexin V+ / PI+: Late apoptotic or necrotic cells[1]

Caspase-3/7 Activity Assay (Fluorometric)

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[7][8][9]

Materials:

-

Caspase-3/7 Activity Assay Kit (containing a fluorogenic substrate like Ac-DEVD-AMC)[7][9]

-

Cell Lysis Buffer

-

Treated and untreated cell cultures

-

96-well microplate (black, clear bottom)

-

Fluorometric plate reader

Procedure:

-

Seed cells in a 96-well plate and treat with IMAC2 Hydrochloride as described previously.

-

After treatment, lyse the cells by adding Cell Lysis Buffer and incubating on ice for 10 minutes.[9]

-

Prepare the caspase substrate reaction mix according to the manufacturer's instructions. This typically involves diluting the fluorogenic substrate in an assay buffer containing DTT.[9]

-

Add the reaction mix to each well containing cell lysate.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[7]

-

Measure the fluorescence using a plate reader with excitation at ~380 nm and emission at ~440 nm.[7][9]

Data Analysis:

-

Calculate the fold increase in caspase activity by normalizing the fluorescence of treated samples to that of the vehicle control.

Western Blotting for Apoptosis-Related Proteins

Western blotting allows for the detection of changes in the expression levels of key proteins involved in the apoptotic cascade.[10][11]

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with IMAC2 Hydrochloride and harvest as previously described.

-

Lyse the cells in RIPA buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Interpretation of Results:

-

An increase in the levels of cleaved Caspase-3 and cleaved PARP indicates the activation of the apoptotic cascade.[10]

-

Changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins can provide insights into the involvement of the mitochondrial apoptosis pathway.[11]

Visualizations

Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.

Caption: Experimental workflow for assessing the apoptotic effects of IMAC2 Hydrochloride.

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. bdbiosciences.com [bdbiosciences.com]

- 4. kumc.edu [kumc.edu]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. mpbio.com [mpbio.com]

- 9. media.cellsignal.com [media.cellsignal.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. biotech.illinois.edu [biotech.illinois.edu]

Application Notes: Utilizing IMAC2 Hydrochloride for Apoptosis Induction in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMAC2 Hydrochloride is a novel small molecule compound under investigation for its potential as a targeted therapeutic agent in oncology. Preliminary studies suggest that IMAC2 Hydrochloride induces apoptosis in a variety of cancer cell lines. These application notes provide a comprehensive overview of the methodologies to study the apoptotic effects of IMAC2 Hydrochloride in a cell culture setting. The protocols detailed below, alongside the hypothetical data and signaling pathways, serve as a guide for researchers to characterize the apoptotic mechanism of action of this and similar compounds.

Disclaimer: The following data and signaling pathways for IMAC2 Hydrochloride are hypothetical and presented for illustrative purposes to guide experimental design.

Mechanism of Action (Hypothetical)

IMAC2 Hydrochloride is hypothesized to induce apoptosis through the intrinsic mitochondrial pathway. It is believed to act as a B-cell lymphoma 2 (Bcl-2) family protein antagonist, disrupting the sequestration of pro-apoptotic proteins like BAX and BAK. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death.

Data Presentation

The following tables summarize hypothetical quantitative data from studies investigating the apoptotic effects of IMAC2 Hydrochloride on various cancer cell lines.

Table 1: IC50 Values of IMAC2 Hydrochloride in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |

| HeLa | Cervical Cancer | 5.2 |

| Jurkat | T-cell Leukemia | 2.8 |

| A549 | Lung Cancer | 10.5 |

| MCF-7 | Breast Cancer | 8.1 |

Table 2: Time-Dependent Induction of Apoptosis by IMAC2 Hydrochloride (10 µM) in Jurkat Cells

| Treatment Duration (hours) | Percentage of Apoptotic Cells (Annexin V Positive) | Caspase-3/7 Activity (Fold Change vs. Control) |

| 0 | 4.5% | 1.0 |

| 6 | 15.2% | 2.5 |

| 12 | 35.8% | 5.8 |

| 24 | 65.1% | 12.3 |

Mandatory Visualizations

Caption: Hypothetical signaling pathway of IMAC2 Hydrochloride-induced apoptosis.

Caption: General experimental workflow for studying IMAC2 Hydrochloride-induced apoptosis.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay

This protocol is designed to determine the concentration of IMAC2 Hydrochloride that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

IMAC2 Hydrochloride stock solution (e.g., 10 mM in DMSO)

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of IMAC2 Hydrochloride in complete medium. A typical concentration range to test would be 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining[1][2][3][4]

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with IMAC2 Hydrochloride and controls

-

Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis by treating cells with IMAC2 Hydrochloride at the desired concentration and for the appropriate duration. Include untreated and vehicle-treated cells as controls.

-

Harvest the cells by centrifugation (for suspension cells) or by trypsinization followed by centrifugation (for adherent cells).[1]

-

Wash the cells twice with cold PBS and then once with 1X Binding Buffer.[2]

-

Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[2]

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[2]

-

Add 5 µL of Annexin V-FITC to the cell suspension.[2]

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[2]

-

Add 5 µL of Propidium Iodide (PI) staining solution.[1]

-

Add 400 µL of 1X Binding Buffer to each tube.[2]

-

Analyze the samples by flow cytometry within one hour.[2]

Protocol 3: Measurement of Caspase-3/7 Activity[6][7]

This protocol measures the activity of key executioner caspases, caspase-3 and -7.[3]

Materials:

-

Cells treated with IMAC2 Hydrochloride and controls

-

Caspase-Glo® 3/7 Assay kit (or similar)

-

96-well white-walled, clear-bottom cell culture plates

-

Luminometer

Procedure:

-

Seed cells in a 96-well white-walled plate and treat with IMAC2 Hydrochloride as described in Protocol 1.

-

After the treatment period, equilibrate the plate to room temperature for 30 minutes.

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours, protected from light.

-

Measure the luminescence of each sample using a luminometer.

-

Calculate the fold change in caspase activity relative to the vehicle control.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins[8][9][10]

This protocol is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic pathway.

Materials:

-

Cells treated with IMAC2 Hydrochloride and controls

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with IMAC2 Hydrochloride and controls.

-

Harvest and wash the cells with cold PBS.

-

Lyse the cells in lysis buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a protein assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities and normalize to a loading control like β-actin.

References

Application Notes and Protocols: IMAC2 Hydrochloride in Neurodegenerative Disease Models

A comprehensive search has revealed no publicly available scientific literature, application notes, or protocols for a compound specifically named "IMAC2 Hydrochloride" in the context of neurodegenerative disease models.

It is possible that "IMAC2 Hydrochloride" may be an internal proprietary name, a very recent discovery not yet published, or a misnomer for another compound. Without specific data on its biological activity, mechanism of action, and experimental validation, it is not possible to provide the detailed application notes, protocols, and data visualizations as requested.

To proceed, please verify the exact name of the compound and, if possible, provide any existing internal documentation or preliminary research findings.

In the interim, to illustrate the expected format and content of the requested application notes, we provide a generalized framework and examples based on common experimental approaches in neurodegenerative disease research. This framework can be adapted once the correct information for the compound of interest is available.

General Framework for Application Notes in Neurodegenerative Disease Models

1. Introduction to [Compound Name]

-

Chemical Structure and Properties: (A diagram of the chemical structure would be included here). Basic chemical information such as molecular weight, formula, and solubility.

-

Target and Mechanism of Action (Hypothesized or Confirmed): A brief overview of the biological target(s) of the compound and its proposed mechanism of action in the context of neurodegenerative diseases (e.g., enzyme inhibition, receptor agonism/antagonism, modulation of protein aggregation, anti-inflammatory effects).

2. Applications in Neurodegenerative Disease Models

This section would detail the specific in vitro and in vivo models where the compound has been tested, along with a summary of the key findings.

-

Alzheimer's Disease (AD) Models:

-

In Vitro: e.g., SH-SY5Y cells overexpressing APP/PS1, primary cortical neurons treated with Aβ oligomers.

-

In Vivo: e.g., 5XFAD transgenic mice, APP/PS1 transgenic mice.

-

-

Parkinson's Disease (PD) Models:

-

In Vitro: e.g., SH-SY5Y cells treated with MPP+ or 6-OHDA, primary dopaminergic neurons.

-

In Vivo: e.g., MPTP-induced mouse model, 6-OHDA-induced rat model.

-

-

Huntington's Disease (HD) Models:

-

In Vitro: e.g., PC12 cells expressing mutant huntingtin (mHTT).

-

In Vivo: e.g., R6/2 transgenic mice, Q175 knock-in mice.

-

-

Amyotrophic Lateral Sclerosis (ALS) Models:

-

In Vitro: e.g., NSC-34 motor neuron-like cells expressing mutant SOD1.

-

In Vivo: e.g., SOD1-G93A transgenic mice.

-

3. Quantitative Data Summary

All quantitative data would be presented in clearly structured tables for easy comparison.

Table 1: In Vitro Efficacy of [Compound Name] in Neurodegenerative Disease Models

| Model System | Assay | Endpoint Measured | [Compound Name] Concentration | Result (e.g., % increase in cell viability, % reduction in protein aggregates) |

| SH-SY5Y (APP/PS1) | MTT Assay | Cell Viability | 1 µM, 10 µM, 100 µM | Data would be listed here |

| Primary Neurons (Aβ) | ELISA | Aβ42 Levels | 1 µM, 10 µM, 100 µM | Data would be listed here |

| SH-SY5Y (MPP+) | ROS Assay | Reactive Oxygen Species | 1 µM, 10 µM, 100 µM | Data would be listed here |

Table 2: In Vivo Efficacy of [Compound Name] in a Parkinson's Disease Model (e.g., MPTP-induced mice)

| Treatment Group | Dosage | Behavioral Test (e.g., Rotarod) | TH+ Neuron Count (Substantia Nigra) | Striatal Dopamine Levels (ng/mg tissue) |

| Vehicle Control | - | Data would be listed here | Data would be listed here | Data would be listed here |

| [Compound Name] | 10 mg/kg | Data would be listed here | Data would be listed here | Data would be listed here |

| [Compound Name] | 30 mg/kg | Data would be listed here | Data would be listed here | Data would be listed here |

4. Experimental Protocols

This section would provide detailed, step-by-step methodologies for key experiments.

Protocol 1: Assessing Neuroprotection in an In Vitro Parkinson's Disease Model

-

Cell Line: SH-SY5Y neuroblastoma cells.

-

Materials:

-

DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

[Compound Name] Hydrochloride.

-

MPP+ (1-methyl-4-phenylpyridinium).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

DMSO.

-

-

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of [Compound Name] (e.g., 0.1, 1, 10, 100 µM) for 2 hours.

-

Induce neurotoxicity by adding MPP+ to a final concentration of 1 mM.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

Add MTT solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

5. Signaling Pathway and Workflow Visualizations

Diagrams for signaling pathways and experimental workflows would be generated using Graphviz (DOT language).

Example: Hypothetical Signaling Pathway for [Compound Name]

Hypothetical signaling cascade of [Compound Name].

Example: Experimental Workflow

Workflow for in vitro neuroprotection assay.

Once the identity of "IMAC2 Hydrochloride" is clarified and relevant data is provided, a comprehensive and accurate set of application notes and protocols can be generated following this structured format.

Application Note: Quantifying Apoptosis Induction by IMAC2 Hydrochloride Using Annexin V/PI Staining and Flow Cytometry

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "IMAC2 Hydrochloride" is used as a placeholder for a hypothetical apoptosis-inducing agent to illustrate a representative methodology. The experimental data and specific signaling pathway described are provided as examples based on typical kinase inhibitors used in apoptosis research.

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis, and its dysregulation is a hallmark of diseases like cancer.[1][2][3] Therapeutic strategies often aim to selectively induce apoptosis in diseased cells.[4] Flow cytometry is a powerful technique for rapidly analyzing individual cells in a population, making it ideal for quantifying the effects of novel compounds on cell viability and death pathways.[1][5][6]

One of the earliest signs of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[7][8] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[9] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It is therefore used to identify late-stage apoptotic and necrotic cells, which have compromised membrane integrity.[9][10][11][12]

This application note provides a detailed protocol for using Annexin V and PI staining to measure apoptosis in cancer cell lines treated with IMAC2 Hydrochloride, a hypothetical kinase inhibitor designed to disrupt pro-survival signaling pathways.

Principle of the Assay

By staining a cell population with both Annexin V-FITC and PI, flow cytometry can distinguish four distinct cell populations:

-

Live Cells (Annexin V- / PI-): Healthy, viable cells do not bind Annexin V and exclude PI.

-

Early Apoptotic Cells (Annexin V+ / PI-): PS is exposed on the outer membrane, but the membrane remains intact, excluding PI.[2][7]

-

Late Apoptotic/Necrotic Cells (Annexin V+ / PI+): Membrane integrity is lost, allowing PI to enter and stain the nucleus.[2][10]

-

Debris/Necrotic Cells (Annexin V- / PI+): This population is often considered necrotic.

This multi-parameter analysis allows for a quantitative assessment of a compound's efficacy in inducing apoptosis over time and at various concentrations.[1]

Hypothetical Signaling Pathway of IMAC2 Hydrochloride

IMAC2 Hydrochloride is a hypothetical inhibitor of a key pro-survival kinase (e.g., "Survival Kinase X"). By blocking this kinase, it disrupts downstream signaling that normally suppresses the intrinsic (mitochondrial) pathway of apoptosis. This leads to the activation of pro-apoptotic proteins, loss of mitochondrial membrane potential, and subsequent activation of executioner caspases.

References

- 1. miltenyibiotec.com [miltenyibiotec.com]

- 2. tools.thermofisher.cn [tools.thermofisher.cn]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. biocompare.com [biocompare.com]

- 9. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

Application Notes and Protocols: Immunoprecipitation of Bcl-2 Proteins Following IMAC2 Hydrochloride Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a delicate balance between pro-survival and pro-apoptotic signals.[1][2][3][4] Dysregulation of this balance is a hallmark of many cancers, making the interactions between Bcl-2 family members a critical area of study and an attractive target for therapeutic intervention.[3][5] Immunoprecipitation is a key technique used to isolate specific Bcl-2 proteins and their binding partners, providing insights into the protein-protein interaction network that governs cell fate.

IMAC2 Hydrochloride is a potent inhibitor of the Mitochondrial Apoptosis-Induced Channel (MAC), a key component of the apoptotic machinery regulated by Bcl-2 family proteins.[1][6][7][8] With an IC50 of 28 nM, IMAC2 Hydrochloride exerts its anti-apoptotic effects by blocking the release of cytochrome c from the mitochondria.[6][7][8][9] Given that pro-apoptotic Bcl-2 family members like Bax are integral to MAC formation, treatment of cells with IMAC2 Hydrochloride presents a novel strategy to probe the dynamics of Bcl-2 protein interactions under conditions where a critical downstream apoptotic event is inhibited.[1]

These application notes provide a detailed protocol for the immunoprecipitation of Bcl-2 family proteins from cells treated with IMAC2 Hydrochloride. This allows for the investigation of how inhibiting MAC activity may alter the binding equilibria between pro- and anti-apoptotic Bcl-2 members.

Signaling Pathway Overview

The intrinsic apoptotic pathway is tightly controlled by the interactions between different members of the Bcl-2 family at the mitochondrial outer membrane. In response to apoptotic stimuli, pro-apoptotic "BH3-only" proteins are activated and bind to anti-apoptotic Bcl-2 proteins (like Bcl-2 and Bcl-xL), neutralizing their inhibitory function. This allows for the activation and oligomerization of effector proteins Bax and Bak, which form the MAC, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. IMAC2 Hydrochloride directly inhibits the function of the MAC, providing a tool to study the upstream protein interactions in the absence of this downstream event.

Experimental Protocols

Cell Culture and Treatment with IMAC2 Hydrochloride

-

Cell Line Selection: Choose a cell line known to express the Bcl-2 family members of interest. For example, Jurkat cells are often used for apoptosis studies.

-

Cell Seeding: Seed the cells at a density that will allow for logarithmic growth during the treatment period. A common starting point is 1-2 x 10^6 cells/mL for suspension cells or 70-80% confluency for adherent cells.

-

IMAC2 Hydrochloride Preparation: Prepare a stock solution of IMAC2 Hydrochloride in an appropriate solvent, such as DMSO. The solubility of IMAC2 Hydrochloride is up to 5 mM in DMSO.[8][10]

-

Cell Treatment: Treat the cells with the desired concentration of IMAC2 Hydrochloride. Based on its IC50 of 28 nM, a concentration range of 10 nM to 1 µM could be explored. A vehicle control (DMSO) must be run in parallel. The treatment duration can vary, but a 4 to 24-hour incubation is a typical starting point to observe effects on protein interactions.

Immunoprecipitation of Bcl-2

-

Cell Lysis:

-

Harvest the cells by centrifugation (suspension cells) or scraping (adherent cells).

-

Wash the cell pellet with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions. A common choice is RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Pre-clearing the Lysate:

-

Transfer the supernatant to a new microcentrifuge tube.

-

Add Protein A/G agarose or magnetic beads and incubate for 1 hour at 4°C with gentle rotation. This step reduces non-specific binding of proteins to the beads.

-

Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.

-

-

Immunoprecipitation:

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Incubate 500 µg to 1 mg of total protein with 1-5 µg of the primary antibody specific for the Bcl-2 family member of interest (e.g., anti-Bcl-2, anti-Bax) overnight at 4°C with gentle rotation. A negative control using a non-specific IgG antibody of the same isotype should be included.

-

Add Protein A/G beads to the antibody-lysate mixture and incubate for 2-4 hours at 4°C with gentle rotation to capture the immune complexes.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with ice-cold lysis buffer. Each wash should be followed by a brief centrifugation to pellet the beads.

-

-

Elution:

-

Elute the immunoprecipitated proteins from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.

-

Pellet the beads and collect the supernatant containing the eluted proteins.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies against the immunoprecipitated protein (to confirm successful pulldown) and potential interacting partners (e.g., if Bcl-2 was immunoprecipitated, probe for Bax, Bak, or Bim).

-

Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

-

Data Presentation

The results of the co-immunoprecipitation experiments can be quantified by densitometry of the western blot bands. The data can be presented in tables to compare the relative amounts of co-precipitated proteins between the vehicle-treated and IMAC2 Hydrochloride-treated groups.

Table 1: Hypothetical Densitometry Analysis of Co-Immunoprecipitated Proteins with Bcl-2

| Co-Immunoprecipitated Protein | Vehicle Control (Relative Density) | IMAC2 Hydrochloride (100 nM) (Relative Density) | Fold Change |

| Bax | 1.00 | 0.65 | -1.54 |

| Bak | 0.85 | 0.50 | -1.70 |

| Bim | 1.20 | 1.15 | -1.04 |

Table 2: Summary of IMAC2 Hydrochloride Properties

| Property | Value | Reference |